molecular formula C12H11N3OS B2748655 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 860649-74-7

8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2748655
CAS No.: 860649-74-7
M. Wt: 245.3
InChI Key: TZGRWWQZRJIPIB-UHFFFAOYSA-N
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Description

8-Methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS 860649-74-7) is a heterocyclic compound featuring a fused thienoindole core substituted with a methyl group at the 8-position and a carbohydrazide moiety at the 2-position. Its molecular formula is C₁₂H₁₁N₃OS, with a molecular weight of 245.30 g/mol . The compound is a key intermediate in medicinal chemistry, often functionalized to explore bioactivity. Its hydrazide group enables diverse reactivity, making it a precursor for acylated, sulfonated, and heterocyclic derivatives .

Properties

IUPAC Name

4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-15-9-5-3-2-4-7(9)8-6-10(11(16)14-13)17-12(8)15/h2-6H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGRWWQZRJIPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves several steps. One common synthetic route includes the reaction of 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for larger scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide exhibits potential anticancer properties. A study demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .

Antiviral Properties : The compound has also been investigated for its antiviral effects. It shows promise as a potential inhibitor of viral replication, particularly against RNA viruses. The binding affinity to viral proteins has been studied using molecular docking simulations, suggesting effective interaction with viral targets .

Enzyme Inhibition : There is ongoing research into the compound's role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in critical biological processes, which could lead to therapeutic applications in treating diseases like hypertension and diabetes.

Organic Electronics

Organic Solar Cells : this compound has been explored as a building block for organic photovoltaic materials. Its unique electronic properties make it suitable for use in bulk heterojunction organic solar cells. Computational studies have indicated that derivatives of this compound can enhance charge transport and light absorption properties, leading to improved solar cell efficiency .

Material Science

Polymer Synthesis : The compound serves as a precursor in the synthesis of novel polymers with tailored properties for various applications, including coatings and adhesives. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells; modulates signaling pathways
Antiviral propertiesInhibits viral replication; effective interaction with viral proteins
Enzyme inhibitionInhibits enzymes linked to hypertension and diabetes
Organic ElectronicsUse in organic solar cellsEnhances charge transport; improves efficiency in bulk heterojunction solar cells
Material SciencePrecursor for novel polymersEnhances thermal stability and mechanical properties in polymer applications

Case Studies

  • Anticancer Mechanism Study :
    A study published in a peer-reviewed journal detailed the anticancer effects of this compound on breast cancer cells. The researchers found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation. This study highlights the potential of this compound as a lead candidate for further development in cancer therapeutics.
  • Organic Photovoltaic Research :
    In a computational study focused on organic solar cells, researchers synthesized derivatives of this compound and evaluated their electronic properties. The findings indicated that these derivatives could significantly enhance the performance of organic solar cells due to improved light absorption and charge mobility.
  • Enzyme Inhibition Analysis :
    A recent investigation into the enzyme inhibitory properties of this compound revealed its effectiveness against specific targets related to metabolic disorders. The study provided insights into the structure-activity relationship, paving the way for drug design aimed at metabolic diseases.

Mechanism of Action

The mechanism of action of 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural Derivatives and Substituent Variations

The carbohydrazide group at position 2 allows for derivatization via acylation, sulfonation, or alkylation. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Parent Compound -NH-NH-C(O)- C₁₂H₁₁N₃OS 245.30 860649-74-7 Intermediate for further modifications
N'-(3-Chlorobenzoyl) derivative -NH-NH-C(O)-C₆H₄Cl C₁₉H₁₄ClN₃O₂S 383.86 477869-02-6 Enhanced lipophilicity; potential antimicrobial activity
8-Methyl-N'-[2-(2-thienyl)acetyl] derivative -NH-NH-C(O)-CH₂(C₄H₃S) C₁₈H₁₅N₃O₂S₂ 369.47 477869-01-5 Thiophene moiety may improve π-π stacking in binding
4-Methylbenzenesulfonyl derivative -NH-NH-SO₂-C₆H₄CH₃ C₁₉H₁₇N₃O₃S₂ 399.49 477860-44-9 Sulfonyl group enhances stability and solubility
N'-(4-Fluorobenzenesulfonyl) derivative -NH-NH-SO₂-C₆H₄F C₁₈H₁₄FN₃O₃S₂ 409.45 477860-45-0 Fluorine substituent may influence electronic properties
N'-(2-Chloroacetyl) derivative -NH-NH-C(O)-CH₂Cl C₁₄H₁₂ClN₃O₂S 321.78 477855-76-8 Reactive chloroacetyl group for alkylation

Physicochemical and Reactivity Comparisons

  • Molecular Weight : Derivatives range from 321.78–399.49 g/mol , with sulfonated analogs being the heaviest due to the sulfonyl group’s mass .
  • Solubility : Sulfonyl and acylated derivatives exhibit improved solubility in polar solvents compared to the parent compound, which is sparingly soluble .
  • Reactivity : The parent carbohydrazide undergoes cyclization under acidic conditions (e.g., with H₂SO₄) to form thiadiazoles, similar to thiosemicarbazide derivatives . Chloroacetyl analogs (e.g., CAS 477855-76-8) are highly reactive, enabling conjugation with nucleophiles .

Biological Activity

8-Methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a synthetic compound belonging to the class of thieno[2,3-b]indole derivatives. These compounds have garnered attention for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for this compound is C11H10N4SC_{11}H_{10}N_4S with a molecular weight of approximately 218.29 g/mol. The synthesis typically involves the reaction of thieno[2,3-b]indole derivatives with hydrazine derivatives under controlled conditions. A common synthetic route includes:

  • Formation of Thienoindole Core : Cyclization reactions involving suitable indole derivatives and thiophene precursors.
  • Introduction of Carbohydrazide Moiety : Reaction with hydrazine hydrate to form the carbohydrazide structure.

Anticancer Properties

Studies indicate that thieno[2,3-b]indole derivatives exhibit significant anticancer activity. For instance, a series of indolyl-pyrimidine hybrids related to this compound showed potent antiproliferative effects against various cancer cell lines (MCF-7, HepG2, HCT-116) with IC50 values ranging from 5.1 to 6.6 μM . The presence of electron-withdrawing groups on the phenyl ring enhanced cytotoxic activity significantly.

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting α-glucosidase with competitive inhibition kinetics .
  • Receptor Modulation : It may interact with various receptors involved in cell signaling pathways, influencing cellular processes such as apoptosis and cell cycle regulation .

Pharmacological Applications

The compound's diverse biological activities suggest several therapeutic applications:

  • Antiviral Agents : Due to its ability to inhibit viral replication mechanisms.
  • Anti-inflammatory Agents : Potential use in treating inflammatory diseases through modulation of immune responses.
  • Antituberculosis Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis.

Data Table: Biological Activity Overview

Activity TypeAssay TypeResult/EffectReference
AnticancerMCF-7 Cell LineIC50 = 5.1 - 6.6 μM
Enzyme Inhibitionα-GlucosidaseCompetitive inhibition
AntiviralViral Replication AssaySignificant inhibition
Anti-inflammatoryCytokine Release AssayReduced cytokine levels

Case Studies

Several studies highlight the effectiveness of thieno[2,3-b]indole derivatives in various biological contexts:

  • Study on Anticancer Activity : A recent study synthesized several derivatives and evaluated their antiproliferative activity against cancer cell lines. Compounds with specific substituents exhibited enhanced potency compared to standard treatments.
  • Inhibition of Enzymatic Activity : Research demonstrated that the compound effectively occupied the active site of α-glucosidase, leading to a significant reduction in enzymatic activity compared to controls .

Q & A

Q. What are the common synthetic routes for preparing 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide?

The synthesis typically involves multi-step procedures starting with the preparation of the thienoindole core. A widely used method includes reacting substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) with the hydrazide derivative under controlled conditions . Key steps include cyclization of indole precursors and subsequent functionalization. Reaction optimization often employs catalysts like potassium acetate in acetonitrile, achieving yields between 31%–82% depending on substrate steric effects .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Methodological validation involves:

  • Chromatography : HPLC or column chromatography (e.g., using dichloromethane/petroleum ether) for purification .
  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm regiochemistry and substituent positions .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., MW 245.30 g/mol) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Enzyme inhibition assays : IC50_{50} determination against targets like FLT3 kinase (e.g., IC50_{50} = 0.072 µM) using fluorescence-based kinase activity assays .
  • Cell viability assays : Testing against cancer cell lines (e.g., AML) via MTT or apoptosis markers (caspase-3 activation) .

Advanced Research Questions

Q. How do steric and electronic factors influence the yield of thienoindole derivatives during synthesis?

Substrate steric hindrance significantly impacts yields. For example, aliphatic alkynes (e.g., 1-octyne) yield only 31% due to unfavorable annulation, while para-substituted phenylacetylenes (e.g., p-ethoxyphenylacetylene) achieve 82% under identical conditions . Electronic effects, such as electron-withdrawing groups (e.g., fluorine), enhance reactivity by stabilizing intermediates via resonance .

Q. What strategies resolve contradictions in reported biological activities across structurally similar analogs?

Discrepancies arise from differences in:

  • Selectivity profiles : Fluorinated analogs (e.g., 4-fluoro derivatives) show higher FLT3 selectivity (IC50_{50} = 0.072 µM) compared to non-fluorinated counterparts (IC50_{50} > 1 µM) .
  • Assay conditions : Variations in ATP concentrations or cell line genetic backgrounds (e.g., FLT3-ITD mutations in AML models) . Methodological harmonization (e.g., standardized kinase assay protocols) and computational docking studies can clarify structure-activity relationships (SAR) .

Q. How can catalytic systems (e.g., magnetic nanoparticles) improve synthetic efficiency?

Magnetic Fe3_3O4_4 nanoparticles enhance one-pot syntheses by:

  • Facilitating heterocyclization : Accelerating sulfur incorporation into the thienoindole core .
  • Simplifying purification : Magnetic recovery reduces catalyst loss and enables recyclability (up to 5 cycles with <10% activity drop) . Optimal conditions (140°C in DMF, 12 h) achieve yields comparable to traditional methods but with greener workflows .

Q. What role does the fluorine atom play in modulating biological activity in related derivatives?

Fluorine substitution (e.g., at the benzoyl group) enhances:

  • Lipophilicity : Improving membrane permeability (logP increases by ~0.5 units) .
  • Target binding : Forming hydrogen bonds with FLT3 kinase active-site residues (e.g., Asp-698) .
  • Metabolic stability : Reducing oxidative degradation in hepatic microsomal assays . SAR studies recommend prioritizing para-fluorine for kinase inhibition .

Methodological Considerations

  • Contradiction Analysis : When synthetic yields conflict (e.g., 31% vs. 82%), evaluate steric/electronic factors in substrates and catalyst loading .
  • Data Reproducibility : Use controlled anhydrous conditions for hydrazide coupling to minimize side reactions .
  • Advanced Characterization : Employ X-ray crystallography or DFT calculations to resolve regiochemistry ambiguities in polycyclic products .

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